5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid is a synthetic heterocyclic compound belonging to the 1,2,4-oxadiazole class. It is characterized by a carboxylic acid group at the 3-position and a tert-butyl group at the 5-position of the oxadiazole ring. While no natural sources of this compound are mentioned, it serves as a key building block for various biologically active compounds, including pharmaceuticals and agrochemicals [, , ].
5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid is a member of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a tert-butyl group, which enhances its lipophilicity, potentially improving its bioavailability. Oxadiazoles are characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms, with various substituents that can significantly influence their chemical properties and biological activities.
The compound can be synthesized through various methods involving amidoximes and carboxylic acids. Its derivatives have been explored extensively in scientific literature for their potential applications in drug discovery and development.
5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid belongs to the class of heterocyclic compounds, specifically the oxadiazoles. These compounds are often classified based on their functional groups and structural features, making them relevant in organic synthesis and pharmaceutical chemistry.
The synthesis of 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid typically involves two primary methods:
In one reported synthesis route, tert-butylamidoxime is reacted with 4-nitrobenzonitrile under specific conditions using catalysts such as p-toluenesulfonic acid and zinc chloride. This approach leads to the formation of 5-tert-butyl-1,2,4-oxadiazole with yields ranging from 59% to 93%, depending on the specific conditions employed .
The molecular formula for 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid is with a molecular weight of approximately 182.18 g/mol. The compound exhibits characteristic peaks in its infrared spectrum that correspond to functional groups present in the molecule.
5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing effects of the carboxylic acid group and the steric hindrance provided by the tert-butyl group.
The mechanism of action for compounds containing the oxadiazole moiety often involves interactions with biological targets such as enzymes or receptors. The presence of nitrogen atoms in the ring can facilitate hydrogen bonding and coordination with metal ions or active sites on proteins.
Studies have shown that oxadiazoles exhibit various pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific mechanism often involves inhibition of key enzymes or modulation of signaling pathways within cells .
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize these properties accurately .
5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid has several scientific uses:
This compound exemplifies the versatility of oxadiazoles in both medicinal chemistry and material science applications. Further research into its derivatives could uncover additional therapeutic potentials and industrial uses.
The 1,2,4-oxadiazole heterocycle, characterized by its five-membered ring containing one oxygen and two nitrogen atoms, was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "azoxime" or "furo[ab]diazole" [3]. Despite this early discovery, the heterocycle remained largely unexplored for nearly eight decades until significant photochemical rearrangement properties were documented in the mid-20th century, revealing its potential for transformation into other heterocyclic systems [3]. The biological evaluation of 1,2,4-oxadiazole derivatives commenced in the 1940s, culminating in the 1960s with the introduction of oxolamine (Figure 1), the first commercial drug containing this scaffold, marketed as a cough suppressant [3]. This breakthrough established the 1,2,4-oxadiazole nucleus as a viable pharmacophore in drug design.
The subsequent decades witnessed exponential growth in the exploration of this heterocyclic system. By the 1980s, medicinal chemists had synthesized numerous 1,2,4-oxadiazole derivatives exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and central nervous system effects [2]. The scaffold's versatility stems from its unique physicochemical properties: it serves as a bioisostere for ester and amide functionalities while offering superior metabolic stability due to resistance to enzymatic hydrolysis [2] [6]. This property proved particularly valuable when traditional carbonyl-containing functional groups demonstrated instability in physiological environments. Additionally, the 1,2,4-oxadiazole ring displays remarkable thermal and chemical stability, contributing to its pharmacokinetic suitability [7].
Table 1: Key Milestones in 1,2,4-Oxadiazole Derivative Development
Time Period | Development Milestone | Representative Compound | Significance |
---|---|---|---|
1884 | Initial Synthesis | N/A | Tiemann and Krüger synthesis, classified as azoxime |
1940s | Initiation of Biological Studies | Early derivatives | Exploration of antimicrobial and antifungal properties |
1960s | First Marketed Drug | Oxolamine | Introduced as a cough suppressant |
1980s-1990s | Scaffold Diversification | Prenoxdiazine, Fasiplon | Expansion into CNS, anti-inflammatory, and antimicrobial agents |
2000s-Present | Natural Product Discovery & Targeted Therapies | Phidianidines A/B, Ataluren | Isolation of natural oxadiazoles; Targeted therapies for genetic disorders and infectious diseases |
The synthetic methodology for constructing the 1,2,4-oxadiazole core evolved significantly alongside biological exploration. Tiemann and Krüger's original approach involved the reaction of amidoximes with acyl chlorides, yielding a mixture of products [3]. Modern innovations include microwave-assisted synthesis, transition-metal catalysis, and environmentally friendly techniques, which have dramatically improved efficiency, yield, and scalability [3] [5]. For instance, microwave irradiation reduced reaction times from hours to minutes while improving yields and simplifying purification processes, facilitating the rapid generation of compound libraries for drug screening [3].
The strategic incorporation of a tert-butyl group at the C5 position and a carboxylic acid at the C3 position of the 1,2,4-oxadiazole ring yielded a scaffold with distinctive physicochemical and pharmacological properties. Designated chemically as 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 748743-73-9), this compound possesses the molecular formula C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol [1] . Its InChIKey (FHJXCPARNFHMSZ-UHFFFAOYSA-N) facilitates unambiguous identification in chemical databases, while its DSSTox ID (DTXSID20599901) supports toxicological assessments .
The tert-butyl moiety profoundly influences the scaffold's behavior. This bulky, highly lipophilic group enhances membrane permeability and modulates electron distribution within the heterocyclic ring, potentially influencing binding interactions with biological targets [5] [7]. Concurrently, the carboxylic acid functionality provides a site for salt formation (improving solubility) and enables versatile derivatization into amides, esters, and other conjugates crucial for structure-activity relationship (SAR) studies [4]. Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate (CAS 158154-63-3) serves as a key synthetic intermediate for accessing the carboxylic acid and its downstream derivatives [4].
Table 2: Physicochemical Profile of 5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic Acid
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C₇H₁₀N₂O₃ | Defines elemental composition |
Molecular Weight | 170.17 g/mol | Within ideal range for small molecule drugs |
CAS Number | 748743-73-9 | Unique chemical identifier |
Hydrogen Bond Donors | 1 (COOH) | Capable of forming H-bonds with targets |
Hydrogen Bond Acceptors | 4 (Ring N,O + carbonyl O + OH) | Enhances solubility and target interactions |
LogP (Estimated) | ~1.5-2.5 | Balances lipophilicity (membrane permeability) and hydrophilicity (solubility) |
Topological Polar Surface Area (TPSA) | ~75-80 Ų | Predicts moderate cell permeability and potential for oral bioavailability |
Key Functional Groups | Tert-butyl (Lipophilic), Carboxylic acid (Hydrophilic, Ionizable) | Enables diverse interactions with biological targets; Site for derivatization |
In silico ADME predictions (SwissADME) for derivatives based on this scaffold indicate favorable drug-likeness. They typically comply with Lipinski's rule of five (molecular weight ≤500, H-bond donors ≤5, H-bond acceptors ≤10, LogP ≤5) and Veber's parameters (rotatable bonds ≤10, polar surface area ≤140 Ų), suggesting good potential for oral bioavailability [7]. This predictive profile makes the scaffold particularly attractive for lead optimization programs targeting systemic diseases.
The scaffold demonstrates notable versatility in medicinal applications. Derivatives exhibit a broad spectrum of biological activities, including antitumor, antimicrobial (particularly against Gram-positive bacteria like Staphylococcus aureus), and antiparasitic effects (notably against Leishmania infantum) [5] [6] [7]. For instance, Ox1, a derivative bearing the 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid moiety, demonstrated potent anti-leishmanial activity with high selectivity indices (18.7 against promastigotes and 61.7 against amastigotes) and caused significant mitochondrial membrane depolarization in parasites [7]. In antibacterial research, derivatives incorporating this scaffold effectively inhibited penicillin-binding protein PBP2a and DNA gyrase, targets critical for combating methicillin-resistant Staphylococcus aureus (MRSA) [6].
The discovery that 1,2,4-oxadiazoles exist in nature significantly boosted interest in 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid as a building block for natural product-inspired drug design. Phidianidines A and B, isolated in 2011 from the sea slug Phidiana militaris, represent landmark natural products containing the 1,2,4-oxadiazole ring [3] [5]. These indole alkaloids exhibit potent biological activities, including in vitro cytotoxicity against diverse mammalian cell lines (C6, HeLa, CaCo-2, 3T3-L1, H9c2) and selective agonism at protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4) [5]. Crucially, they demonstrated selective inhibition of the dopamine transporter (DAT) and partial agonism at the μ-opioid receptor without significant cytotoxicity, making them attractive neuropharmacological leads [5].
This natural precedent inspired the design and synthesis of tert-butyl-oxadiazole analogs incorporating pharmacophores from other bioactive natural products. Researchers synthesized compound 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione (7), inspired by the maleimide motif found in many natural toxins and therapeutic agents [5]. This analog exhibited potent antitumor activity across a panel of 11 cell lines, achieving a mean IC₅₀ of approximately 9.4 µM, validating the strategy of merging the 5-tert-butyl-1,2,4-oxadiazole scaffold with privileged natural product structures [5]. X-ray crystallography confirmed the structural integrity of key intermediates in these syntheses [5].
Quisqualic acid, another naturally occurring 1,2,4-oxadiazole isolated from the seeds of Quisqualis indica, served as a pivotal structural template [3] [5]. This potent neuroexcitatory amino acid acts as an agonist at ionotropic (AMPA) and metabotropic glutamate receptors (specifically group I mGluRs) [5]. Its activity highlighted the potential of the 1,2,4-oxadiazole ring to mimic bioisosteric replacements for carboxylic acid-containing neurotransmitters and modulate CNS targets relevant to stroke, epilepsy, and neurodegenerative disorders [3] [5]. Researchers leveraged the 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid scaffold to develop analogs aiming to enhance selectivity for specific glutamate receptor subtypes while improving metabolic stability over the natural compound.
The synthesis of these natural product analogs frequently employs the amidoxime route. A representative synthesis involves reacting tert-butylamidoxime with 4-aminobenzoic acid activated by N,N'-carbonyldiimidazole (CDI) in DMF. The O-acylamidoxime intermediate undergoes cyclodehydration at 120°C to yield 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline—a key precursor for further derivatization into phidianidine or quisqualate-inspired molecules—with yields around 59% [5]. Alternative routes involving 1,3-dipolar cycloadditions of nitrile oxides catalyzed by systems like p-toluenesulfonic acid (PTSA)–ZnCl₂ have been explored but often suffer from lower yields [5].
Table 3: Natural Products Containing 1,2,4-Oxadiazole and Derived Synthetic Analogs
Natural Product / Analog | Source/Inspiration | Key Biological Activities | Design Strategy Employing 5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic Acid |
---|---|---|---|
Phidianidine A & B | Sea slug Phidiana militaris | DAT inhibition, μ-opioid partial agonism, Cytotoxicity (Selective) | Synthesis of N-phenylmaleimide and N-phenylsuccinimide conjugates (e.g., Compound 7) |
Quisqualic Acid | Seeds of Quisqualis indica | AMPA/mGluR Group I agonist | Scaffold for bioisosteric replacement of glutamate core; tert-butyl for enhanced lipophilicity/binding |
Synthetic Analog (Ox1) | Leishmanicidal lead optimization | Anti-leishmanial (L. infantum) | Retained core; Structural optimization for CYP51 inhibition predicted by docking |
Synthetic Analog (2c, 3a) | Multitarget anti-Alzheimer design | AChE inhibition, Antioxidant | Incorporation into structures targeting cholinesterases and oxidative stress |
The enduring significance of 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid in drug discovery is underscored by its presence in compounds targeting diverse therapeutic areas. Recent research highlights its incorporation into multitarget anti-Alzheimer agents (e.g., compounds 2c and 3a) showing potent acetylcholinesterase (AChE) inhibition (IC₅₀ values significantly lower than donepezil) and antioxidant capacity exceeding ascorbic acid [10]. Furthermore, its role as an integrin antagonist template for inhibiting angiogenesis (compound C) exemplifies its utility in cancer therapy beyond cytotoxic effects [5]. Molecular docking and dynamics simulations consistently predict strong interactions between derivatives bearing this scaffold and critical enzyme targets, such as Leishmania CYP51 and human AChE, guiding rational optimization efforts [7] [10]. The ongoing exploration of this versatile scaffold, firmly rooted in natural product inspiration and refined through modern synthetic and computational approaches, continues to drive innovation across multiple therapeutic domains.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7